molecular formula C4H9ClOS B12311376 2-Methylpropane-1-sulfinyl chloride

2-Methylpropane-1-sulfinyl chloride

Cat. No.: B12311376
M. Wt: 140.63 g/mol
InChI Key: BFDUPJOIMXDACJ-UHFFFAOYSA-N
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Description

2-Methylpropane-1-sulfinyl chloride, also known as isobutanesulfinyl chloride, is a chemical compound with the molecular formula C4H9ClOS and a molecular weight of 140.63 g/mol . This compound is characterized by its sulfinyl and chloride functional groups, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpropane-1-sulfinyl chloride can be synthesized through the reaction of 2-methylpropane-1-thiol with sulfuryl chloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpropane-1-sulfinyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfinyl derivatives.

    Oxidation Reactions: It can be oxidized to form sulfonyl chlorides.

    Reduction Reactions: It can be reduced to form thiols.

Common Reagents and Conditions:

Major Products:

    Substitution: Sulfinyl derivatives.

    Oxidation: Sulfonyl chlorides.

    Reduction: Thiols.

Scientific Research Applications

2-Methylpropane-1-sulfinyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-methylpropane-1-sulfinyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfinyl derivatives. The sulfinyl group can participate in various chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • 2-Methylpropane-1-sulfonyl chloride
  • Isobutanesulfonyl chloride
  • Isobutylsulfonyl chloride

Comparison: 2-Methylpropane-1-sulfinyl chloride is unique due to its sulfinyl functional group, which imparts distinct reactivity compared to sulfonyl chlorides. This makes it particularly useful in specific synthetic applications where the sulfinyl group is required .

Properties

Molecular Formula

C4H9ClOS

Molecular Weight

140.63 g/mol

IUPAC Name

2-methylpropane-1-sulfinyl chloride

InChI

InChI=1S/C4H9ClOS/c1-4(2)3-7(5)6/h4H,3H2,1-2H3

InChI Key

BFDUPJOIMXDACJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=O)Cl

Origin of Product

United States

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